2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target by inhibiting the activity of Shikimate dehydrogenase . This interaction results in the disruption of the biosynthesis of the chorismate end product .
Biochemical Pathways
The affected pathway is the chorismate biosynthesis pathway . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a decrease in the production of chorismate . Chorismate is a precursor for the biosynthesis of aromatic amino acids and other aromatic compounds, so its reduction can have significant downstream effects.
Result of Action
The result of the compound’s action is the inhibition of Shikimate dehydrogenase, leading to a decrease in the production of chorismate . This can have significant effects on the growth and survival of organisms that rely on the chorismate biosynthesis pathway .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPVHPXFRSYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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